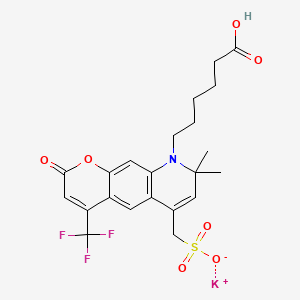
AF430 carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
AF 430 carboxylic acid is a derivative of the yellow fluorescent dye AF 430. This compound is known for its high photostability and pH-insensitive fluorescence. It has an excitation maximum at 430 nanometers and an emission maximum at 542 nanometers, making it useful in various fluorescence-based applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
AF 430 carboxylic acid can be synthesized through a condensation reaction between carboxylic acid groups and molecules containing amino groups. This reaction forms covalent bonds, enabling the specific coupling of dye labels and biomolecules .
Industrial Production Methods
The industrial production of AF 430 carboxylic acid involves the synthesis of the parent dye AF 430, followed by its derivatization to introduce the carboxylic acid functionality. The process typically includes steps such as purification and quality control to ensure the final product meets the required specifications .
Analyse Des Réactions Chimiques
Types of Reactions
AF 430 carboxylic acid primarily undergoes condensation reactions with molecules containing amino groups. This reaction is crucial for the specific coupling of dye labels and biomolecules .
Common Reagents and Conditions
Reagents: Carboxylic acid groups, molecules containing amino groups.
Major Products
The major products of these reactions are covalently bonded dye-biomolecule conjugates, which are used in various fluorescence-based applications .
Applications De Recherche Scientifique
AF 430 carboxylic acid is widely used in scientific research due to its unique fluorescence properties. Some of its applications include:
Chemistry: Used as a reference standard in procedures involving AF 430 dye conjugates.
Biology: Employed in the labeling of biomolecules for fluorescence microscopy and flow cytometry.
Medicine: Utilized in diagnostic assays and imaging techniques.
Industry: Applied in the development of fluorescent probes and sensors.
Mécanisme D'action
AF 430 carboxylic acid exerts its effects through its fluorescence properties. The compound can be excited by a 405 nanometer violet laser or a 445 nanometer laser, resulting in the emission of light at 542 nanometers. This fluorescence is utilized in various analytical and diagnostic applications .
Comparaison Avec Des Composés Similaires
AF 430 carboxylic acid is unique due to its high photostability and pH-insensitive fluorescence. Similar compounds include:
AF 568 carboxylic acid: Another fluorescent dye with a free carboxyl group.
Cyanine 5.5 azide: Used for far-red/near-infrared fluorescence.
AF 430 NHS ester: A hydrophilic coumarin dye used for labeling amine groups.
These compounds share similar fluorescence properties but differ in their specific applications and functional groups.
Propriétés
Formule moléculaire |
C22H23F3KNO7S |
|---|---|
Poids moléculaire |
541.6 g/mol |
Nom IUPAC |
potassium;[9-(5-carboxypentyl)-8,8-dimethyl-2-oxo-4-(trifluoromethyl)pyrano[3,2-g]quinolin-6-yl]methanesulfonate |
InChI |
InChI=1S/C22H24F3NO7S.K/c1-21(2)11-13(12-34(30,31)32)14-8-15-16(22(23,24)25)9-20(29)33-18(15)10-17(14)26(21)7-5-3-4-6-19(27)28;/h8-11H,3-7,12H2,1-2H3,(H,27,28)(H,30,31,32);/q;+1/p-1 |
Clé InChI |
GAAOGUCNTLSZIT-UHFFFAOYSA-M |
SMILES canonique |
CC1(C=C(C2=C(N1CCCCCC(=O)O)C=C3C(=C2)C(=CC(=O)O3)C(F)(F)F)CS(=O)(=O)[O-])C.[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


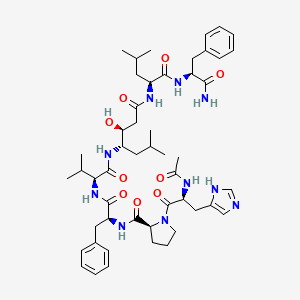
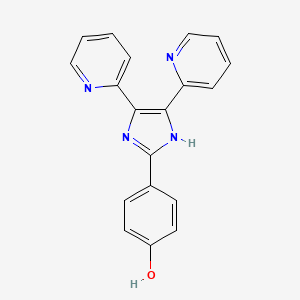
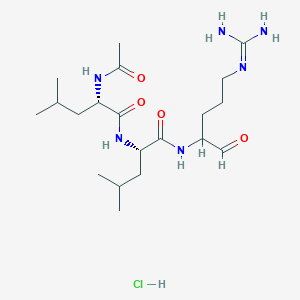
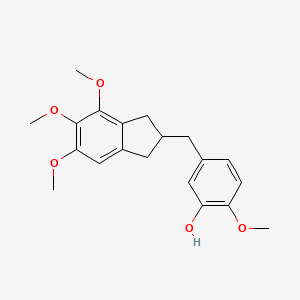
![cyclo[Ala-Thr-Arg-Leu-D-Phe-Pro-Val-Arg-Leu-D-Phe]](/img/structure/B12380851.png)

![2,2-dichloro-N-[3-(3,4-dimethoxyphenyl)phenyl]acetamide](/img/structure/B12380865.png)
![(2S)-1-[(4R,7S,10S,13S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-[(2S)-butan-2-yl]-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-6-[3-[2-[2-[2-[2-[2-[2-[2-[2-(hexadecanoylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-1-oxohexan-2-yl]pyrrolidine-2-carboxamide](/img/structure/B12380867.png)
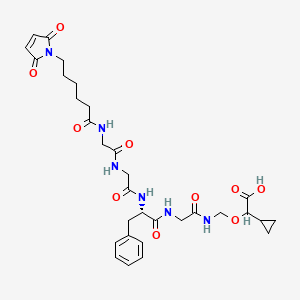

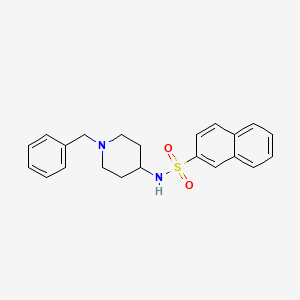
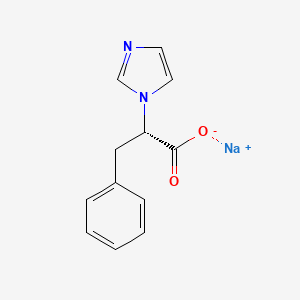

![(3S)-3-[4-(2,3-dimethylbut-2-enoxy)phenyl]hex-4-ynoic acid](/img/structure/B12380903.png)
